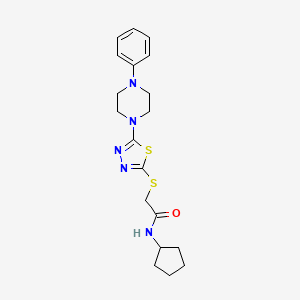

N-cyclopentyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5OS2/c25-17(20-15-6-4-5-7-15)14-26-19-22-21-18(27-19)24-12-10-23(11-13-24)16-8-2-1-3-9-16/h1-3,8-9,15H,4-7,10-14H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWOPBKJPRSMQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the thiadiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-cyclopentyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological disorders.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, which may explain its potential effects on the central nervous system. The thiadiazole ring can participate in various biochemical pathways, potentially modulating enzyme activity or receptor binding .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound shares a 1,3,4-thiadiazole scaffold with numerous derivatives, differing in substituents at positions 2 and 3. Key analogs include:

Piperazine-Substituted Derivatives

- N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetamide (4g): Substituents: 4-Chlorophenyl at thiadiazole C5; 4-fluorophenylpiperazine at acetamide. Physicochemical Properties: Melting point 203–205°C; elemental analysis (C: 55.62%, H: 4.43%, N: 16.22%) .

N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamide (4h) :

Non-Piperazine Derivatives

- N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g): Substituents: Benzothiazole and ureido groups. Biological Activity: Demonstrated antiproliferative activity via apoptosis induction (GC-MS molecular weight: 456.44) .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Physicochemical Data

- Spectroscopic Trends :

Biological Activity

N-cyclopentyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiadiazole ring and a piperazine moiety. Its molecular formula is , with a molecular weight of approximately 325.47 g/mol. The structural formula can be represented as follows:

Antiparasitic Activity

Research indicates that compounds similar to N-cyclopentyl derivatives exhibit potent antiparasitic activity. For instance, derivatives containing piperazine and thiadiazole structures have shown effectiveness against various parasites, including Plasmodium species and Trypanosoma brucei .

A notable study demonstrated that certain thiadiazole derivatives had IC50 values in the low micromolar range against Trypanosoma brucei, suggesting that modifications to the thiadiazole structure can enhance biological activity .

Antidepressant and Anxiolytic Effects

The piperazine component is known for its role in modulating serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. Compounds featuring piperazine rings have been linked to antidepressant effects through their action on the serotonin transporter .

In vitro studies have shown that similar compounds can inhibit serotonin reuptake, thereby increasing serotonin levels in synaptic clefts, which may contribute to their anxiolytic properties .

The proposed mechanism of action for this compound involves multiple pathways:

- Serotonin Receptor Modulation : The piperazine moiety interacts with serotonin receptors (5HT1A and 5HT2A), enhancing neurotransmitter availability.

- Inhibition of Enzymatic Activity : The thiadiazole component may inhibit specific enzymes involved in parasite metabolism, leading to reduced viability.

- Membrane Disruption : Similar compounds have shown the ability to disrupt parasitic membranes, contributing to their lethality against pathogens .

Study 1: Antiparasitic Efficacy

In a study assessing various piperazine derivatives, N-cyclopentyl derivatives were evaluated for their antiparasitic activity against Plasmodium falciparum. Results indicated an IC50 of 0.5 µM for one derivative, suggesting strong potential for further development .

Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological effects of related compounds on rodent models. The results showed significant reductions in anxiety-like behaviors at doses correlating with serum concentrations achievable in humans .

Data Table: Biological Activity Summary

Q & A

Q. Basic Characterization

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thiadiazole ring and substitution patterns on piperazine/cyclopentyl groups. Key signals:

- Thiadiazole C=S (δ 165–170 ppm in C NMR).

- Piperazine N–CH protons (δ 2.5–3.5 ppm in H NMR) .

- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]) and fragmentation patterns (e.g., loss of cyclopentyl group) .

- HPLC-PDA : Purity assessment (>98%) using C18 columns (acetonitrile/water gradient) .

What in vitro assays are recommended for preliminary biological evaluation?

Q. Basic Screening

- Enzyme inhibition : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC determination) .

- Antimicrobial activity : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to standards .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .

How can contradictory data in synthesis yields or bioactivity be resolved?

Advanced Experimental Design

Contradictions often arise from:

- Solvent polarity : Lower yields in non-polar solvents (e.g., toluene) due to poor piperazine solubility; switch to DMF/DMSO .

- Steric hindrance : Bulky cyclopentyl groups may reduce coupling efficiency; optimize molar ratios (1:1.2 for piperazine:thiadiazole) .

- Bioactivity variability : Use standardized assay protocols (e.g., fixed DMSO concentration ≤1%) to minimize solvent interference .

Q. Mitigation Strategy :

Repeat reactions under controlled conditions (e.g., inert atmosphere).

Validate bioactivity in ≥3 independent assays.

What computational tools are suitable for structure-activity relationship (SAR) studies?

Q. Advanced Methodological Approach

- Molecular docking (AutoDock Vina) : Predict binding modes to targets (e.g., COX-2, DNA gyrase) using crystal structures (PDB IDs: 1CX2, 1KZN) .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with antimicrobial IC values .

- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories .

What strategies improve metabolic stability and pharmacokinetic (PK) profiles?

Q. Advanced Pharmacokinetics

- In vitro metabolism : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperazine N-oxidation) .

- Prodrug design : Mask acetamide as ester prodrugs to enhance oral bioavailability .

- LogD optimization : Adjust cyclopentyl/thiadiazole substituents to target logD ~2–3 for CNS penetration .

How can crystallography resolve structural ambiguities in this compound?

Q. Advanced Structural Analysis

- Single-crystal X-ray diffraction : Use SHELXL for refinement; key metrics: R-factor <5%, bond length/angle deviations <0.02 Å/1° .

- ORTEP-3 visualization : Generate thermal ellipsoid plots to confirm thiadiazole planarity and piperazine chair conformation .

- Powder XRD : Compare experimental vs. simulated patterns to detect polymorphs .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Advanced Process Chemistry

- Batch vs. flow chemistry : Flow systems reduce exothermic risks during thiadiazole formation .

- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water, 3:1) for >10 g batches .

- Regulatory compliance : Ensure ICH guidelines for residual solvents (e.g., DMSO ≤5000 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.